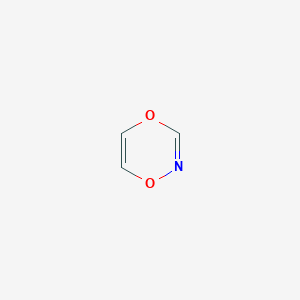

1,4,2-Dioxazine

Description

Structure

3D Structure

Properties

CAS No. |

17491-51-9 |

|---|---|

Molecular Formula |

C3H3NO2 |

Molecular Weight |

85.06 g/mol |

IUPAC Name |

1,4,2-dioxazine |

InChI |

InChI=1S/C3H3NO2/c1-2-6-4-3-5-1/h1-3H |

InChI Key |

UKOMUVPFRFPHDS-UHFFFAOYSA-N |

SMILES |

C1=CON=CO1 |

Canonical SMILES |

C1=CON=CO1 |

Origin of Product |

United States |

Synthetic Methodologies for 1,4,2 Dioxazines

De Novo Synthesis Strategies for the 1,4,2-Dioxazine Ring System

The construction of the this compound ring from acyclic precursors can be achieved through various cyclization strategies. These methods involve the formation of key carbon-oxygen and nitrogen-oxygen bonds to assemble the heterocyclic core.

Cyclization Reactions

Cyclization reactions are a cornerstone in heterocyclic chemistry, providing a direct pathway to ring systems from appropriately functionalized linear substrates.

A mild and efficient method for the synthesis of 5,6-dihydro-1,4,2-dioxazines involves the reaction of aromatic chlorooximes with 2-chloroethanol (B45725) in the presence of sodium hydride (NaH) at room temperature. osi.lvwikipedia.org This approach offers a straightforward route to the saturated this compound ring system. The reaction proceeds over a short period, making it a practical synthetic protocol.

The scope of this methodology can be extended to the synthesis of substituted 1,4,2-dioxazines by utilizing 2-chlorophenols in place of 2-chloroethanol. osi.lv This variation allows for the introduction of aromatic substituents onto the dioxazine ring. The reaction is generally efficient and produces environmentally benign byproducts. osi.lv

Table 1: Synthesis of 1,4,2-Dioxazines from Aromatic Chlorooximes and Haloalcohols

| Aromatic Chlorooxime Reactant | Haloalcohol Reactant | Base | Solvent | Product | Yield (%) |

| Aryl Chlorooxime | 2-Chloroethanol | NaH | Not Specified | 3-Aryl-5,6-dihydro-1,4,2-dioxazine | Not Specified |

| Aryl Chlorooxime | 2-Chlorophenol | NaH | Not Specified | 3-Aryl-1,4,2-benzodioxazine derivative | Not Specified |

Note on other synthetic methodologies: Extensive literature searches did not yield specific, verifiable examples for the synthesis of 1,4,2-dioxazines via the following outlined methods: condensation of acyl halides or anhydrides with haloethylhydroxylamines, synthesis from hydroximates, synthesis from β-uréidoxyalcools, and copper-catalyzed O-arylation of N-hydroxyimidoyl chlorides with 2-iodophenols. The search results for these topics either pertained to the synthesis of different heterocyclic compounds (e.g., 1,4,2-dioxazoles) or were too general to provide the specific details required for this article.

Cycloaddition Reactions

Cycloaddition reactions, which form a cyclic product by bringing together two or more unsaturated molecules, are a cornerstone in the synthesis of 1,4,2-dioxazines. The Nitroso Diels-Alder reaction is a particularly prominent example.

The hetero-Diels-Alder reaction utilizing highly reactive nitroso compounds as dienophiles provides a direct pathway to heterocyclic systems. nih.gov Nitrosocarbonyl compounds, which are among the most reactive nitroso dienophiles, react with dienes to form cycloadducts, a process that can lead to the this compound core. nih.gov

The reaction of nitrosocarbonyl compounds with conjugated dienes can yield this compound derivatives. The stability of the initial adduct and the reaction pathway can be influenced by the choice of diene and the reaction conditions.

With 2,5-disubstituted furans , the reaction pathway is sensitive to temperature. For instance, the oxidation of hydroxamic acids to generate nitrosocarbonyl compounds in the presence of 2,5-dimethylfuran (B142691) at 0 °C allows for the isolation of unstable furo researchgate.netresearchgate.netrsc.orgdioxazines. researchgate.netrsc.org These compounds are the formal products of the furan (B31954) adding to the nitrosocarbonyl species. researchgate.netrsc.org However, if the reaction is conducted at room temperature, these dioxazine adducts readily isomerize into more stable cis-1,4,2-dioxazolylbutenones. researchgate.netrsc.org In the case of an unsymmetrical diene like 2-methyl-5-phenylfuran, nitrosocarbonylbenzene adds exclusively at the 2,3-bond to yield the corresponding dioxazine. researchgate.netrsc.org

The reaction with cyclopentadiene (B3395910) also serves as a route to the this compound skeleton. Evidence suggests that a nitrosocarbonyl compound can react with a cyclic diene to form a 5,6-dihydro-1,4,2-dioxazine. rsc.org This can occur not only through the isomerization of an initially formed 2-acyl-3,6-dihydro-1,2-oxazine but also by the nitrosocarbonyl compound acting directly as a heterodiene in the cycloaddition. rsc.org The reaction between a nitroso dienophile and a conjugated diene like cyclopentadiene is a well-established method for creating the 3,6-dihydro-2H-1,2-oxazine scaffold, which can be a precursor to other biologically relevant molecules. researchgate.net

Table 1: Examples of Nitroso Diels-Alder Reactions for Dioxazine Synthesis This table is interactive and allows for sorting.

| Diene | Nitrosocarbonyl Precursor | Reaction Conditions | Product Type | Reference |

|---|---|---|---|---|

| 2,5-Dimethylfuran | Benzohydroxamic acid | Oxidation at 0 °C | Unstable furo researchgate.netresearchgate.netrsc.orgdioxazine | rsc.org, researchgate.net |

| 2,5-Dimethylfuran | Benzohydroxamic acid | Oxidation at room temp. | cis-1,4,2-Dioxazolylbutenone (via isomerization) | rsc.org, researchgate.net |

| 2-Methyl-5-phenylfuran | Benzohydroxamic acid | Not specified | Dioxazine (exclusive addition to 2,3-bond) | rsc.org, researchgate.net |

| Cyclopentadiene | Nitrosocarbonyl compound | Not specified | 5,6-Dihydro-1,4,2-dioxazine | rsc.org |

The use of N-acyl-1,2-dihydropyridines as the diene component in Nitroso Diels-Alder reactions introduces an element of regiochemical complexity, leading to different types of cycloadducts, including direct and inverse adducts. nih.gov These dihydropyridines are versatile synthons, often prepared via the nucleophilic addition of organometallic reagents to N-acyl-pyridinium salts. nih.gov When these non-symmetrical dienes react with nitroso dienophiles, the cycloaddition can proceed with different regioselectivities, giving rise to a diversification of molecular scaffolds. nih.gov The selective chemical manipulation of these inverse cycloadducts can produce a range of structurally diverse heterocyclic compounds. nih.gov

Nitroso Diels-Alder (NDA) Reactions

Catalytic Approaches in this compound Synthesis

Catalysis offers powerful tools for developing more efficient and selective synthetic routes. In the context of this compound synthesis, copper-based catalysts have proven particularly effective.

Copper catalysts can be employed to induce the rearrangement of cycloadducts derived from Nitroso Diels-Alder reactions. researchgate.net Specifically, amide-NDA cycloadducts, such as those obtained from the reaction of N-acyl-1,2-dihydropyridines, can undergo copper-catalyzed rearrangements to yield new molecular structures. researchgate.net This approach leverages the initial complexity generated by the NDA reaction and further transforms the adducts into novel heterocyclic systems. The use of copper catalysts in such transformations is part of a broader trend in organic synthesis that values their cost-effectiveness, low toxicity, and versatile reactivity in forming various chemical bonds. beilstein-journals.orgnih.gov

Table 2: Ultrasonic-Assisted Copper Iodide-Catalyzed Synthesis of Benzo researchgate.netresearchgate.netrsc.orgdioxazines This table is interactive and allows for sorting.

| N-Hydroxyimidoyl Chloride Substituent | 2-Iodophenol Substituent | Yield (%) | Reaction Time (min) | Reference |

|---|---|---|---|---|

| 4-CH₃C₆H₄ | 4-NO₂ | 93 | 40 | researchgate.net |

| 4-CH₃OC₆H₄ | 4-NO₂ | 90 | 40 | researchgate.net |

| 4-FC₆H₄ | 4-NO₂ | 88 | 45 | researchgate.net |

| 4-ClC₆H₄ | 4-NO₂ | 85 | 45 | researchgate.net |

| 4-BrC₆H₄ | 4-NO₂ | 84 | 45 | researchgate.net |

| 4-NO₂C₆H₄ | 4-NO₂ | 78 | 45 | researchgate.net |

| 4-CH₃C₆H₄ | 4-Cl | 82 | 40 | researchgate.net |

| 4-CH₃C₆H₄ | 4-Br | 80 | 40 | researchgate.net |

| 4-CH₃C₆H₄ | H | 71 | 40 | researchgate.net |

Green Chemistry Principles in this compound Synthesis

The integration of green chemistry principles into the synthesis of 1,4,2-dioxazines is a critical area of contemporary research. The goal is to devise protocols that are not only effective in producing the desired molecules but also do so in a manner that is safe, sustainable, and resource-efficient.

Development of Environmentally Benign Protocols

A significant stride in the green synthesis of 1,4,2-dioxazines involves a facile and mild strategy for the preparation of 5,6-dihydro-1,4,2-dioxazines. This method employs the reaction of aromatic chlorooximes with 2-chloroethanol in the presence of sodium hydride (NaH) at room temperature. researchgate.net A key environmental advantage of this protocol is the nature of its byproducts. The reaction is designed to produce sodium chloride (NaCl), a common and environmentally benign salt, which can be easily removed from the reaction mixture. This approach avoids the use of hazardous reagents and the generation of toxic waste streams often associated with traditional synthetic methods.

The strategy has been successfully extended to the synthesis of substituted 1,4,2-dioxazines by utilizing substituted 2-chlorophenols as reactants alongside aromatic chlorooximes. researchgate.net This demonstrates the versatility of the protocol in creating a library of this compound derivatives while maintaining its green credentials. The simplicity and efficiency of this method, coupled with the innocuous nature of its byproducts, position it as a significant advancement in the environmentally responsible synthesis of this class of heterocyclic compounds. researchgate.net

Efficient and Mild Reaction Conditions

The use of sodium hydride as a base facilitates the reaction under these mild conditions, promoting high yields of the desired products. The efficiency of this protocol is not compromised by its gentle nature, as it has been shown to produce good yields across a range of substrates. researchgate.net

Below are interactive data tables summarizing the research findings for the synthesis of various this compound derivatives under these green and mild conditions.

Table 1: Synthesis of 5,6-dihydro-1,4,2-dioxazines from Aromatic Chlorooximes and 2-Chloroethanol

| Aromatic Chlorooxime Reactant | Reaction Time | Yield (%) |

| Benzoyl chloride oxime | 30 min | 85 |

| 4-Methylbenzoyl chloride oxime | 45 min | 82 |

| 4-Methoxybenzoyl chloride oxime | 40 min | 88 |

| 4-Chlorobenzoyl chloride oxime | 50 min | 78 |

| 4-Nitrobenzoyl chloride oxime | 1 hr | 75 |

Table 2: Synthesis of Substituted 1,4,2-dioxazines from Aromatic Chlorooximes and 2-Chlorophenols

| Aromatic Chlorooxime Reactant | 2-Chlorophenol Reactant | Reaction Time | Yield (%) |

| Benzoyl chloride oxime | 2-Chlorophenol | 1 hr | 80 |

| 4-Methylbenzoyl chloride oxime | 2-Chlorophenol | 1.5 hr | 77 |

| Benzoyl chloride oxime | 2,4-Dichlorophenol | 1 hr | 82 |

| 4-Methylbenzoyl chloride oxime | 2,4-Dichlorophenol | 1.5 hr | 79 |

| Benzoyl chloride oxime | 2-Chloro-4-nitrophenol | 2 hr | 72 |

These findings underscore a successful application of green chemistry principles to the synthesis of 1,4,2-dioxazines, paving the way for the development of more sustainable and environmentally conscious chemical processes in the future.

Chemical Reactivity and Transformations of 1,4,2 Dioxazines

Ring-Opening and Fragmentation Pathways

The stability of the 1,4,2-dioxazine ring is influenced by its substituents and the reaction conditions. For instance, the cleavage of the N-O bond is a critical step in the elaboration of direct Nitroso Diels-Alder (NDA) cycloadducts of 1,2-dihydropyridines. mdpi.comresearchgate.net This cleavage can unveil a labile N-acyliminium ion precursor, which can then undergo further nucleophilic additions. nih.gov In some cases, such as with certain benzodioxazine structures, removal of protecting groups can lead to the opening of the dioxazine ring. nih.gov

The retro-reaction of 3-substituted-5-methyl-5-(cis-3-oxobutenyl)-1,4,2-dioxazoles at elevated temperatures has been shown to regenerate the precursor components, dimethylfuran and a nitrosocarbonyl compound, demonstrating a fragmentation pathway. rsc.org Furthermore, the metabolism of compounds containing a dioxazine ring, such as the fungicide fluoxastrobin, involves hydroxylation of the ring followed by oxidative ring opening and further degradation. nih.gov

Reductive Elaborations of the this compound Scaffold

The reduction of the this compound system offers a powerful strategy for chemical diversification. nih.gov The choice of reducing agents and catalysts can direct the reaction towards different products, highlighting the synthetic utility of this scaffold. mdpi.comnih.gov

The reductive cleavage of the N-O bond is a key transformation of 1,4,2-dioxazines and related 1,2-oxazine systems. This reaction is pivotal in diversity-oriented synthesis, allowing for the creation of 1,4-aminoalcohol frameworks within a piperidine (B6355638) scaffold in a stereodefined manner. mdpi.comresearchgate.netnih.gov Various reagents have been employed to achieve this transformation. For example, titanium(III) salts have been used for the direct cleavage of the N-O bond. mdpi.com In another instance, treatment of a chiral adduct with aluminum hydride resulted in the chemoselective reduction of the N-O bond, along with other functionalities. mdpi.com Catalytic reduction of the double bond in certain dioxazine derivatives can be complicated by the competing hydrogenolysis of the N-O bond. researchgate.net A copper-catalyzed cleavage of the N-O bond has also been reported, leading to the formation of a conjugated N-acyliminium ion. researchgate.net

Hydride sources are crucial reagents for the reduction of 1,4,2-dioxazines, with the specific hydride influencing the reaction outcome. nih.govgoogle.com While weaker hydrides like sodium borohydride (B1222165) may not react, stronger hydrides such as lithium triethylborohydride (Super-Hydride®), sodium triethylborohydride, and lithium tetrahydroaluminate (LiAlH₄) have proven effective. google.comlibretexts.orglibretexts.org

The reaction of tetrahydropyrido[4,3-e]-1,4,2-dioxazines with these powerful hydrides can lead to the formation of novel 1,3-diaza-4-oxa-[3.3.1]-bicyclic derivatives. google.com For this rearrangement to occur, the presence of a carbamate (B1207046) group on the dioxazine is necessary. google.com Lithium triethylborohydride, in particular, has been shown to generate a novel, biologically active, bicyclic 1,3-diaza-4-oxa-[3.3.1]-nonene scaffold through a cascade of reactions. researchgate.netfigshare.comnih.govacs.org The use of different hydride sources in conjunction with palladium catalysts can also selectively produce various piperidine derivatives. mdpi.com

Table 1: Reaction of Dioxazines with Hydride Sources

| Dioxazine Reactant | Hydride Reagent | Solvent | Temperature | Product | Yield | Reference |

|---|---|---|---|---|---|---|

| Dioxazine (2b) | Lithium triethylborohydride | THF | 0°C | 1,3-diazo-4-oxa-[3.3.1]-bicyclic derivative (lb) | - | google.com |

| Dioxazine (2f) | Lithium triethylborohydride | THF | 0°C | Compound (If) | Lower than (lb) | google.com |

| Dioxazine (38a) | LiBEt₃H | THF | - | 1,3-diaza-4-oxa-bicyclic-[3.3.1]-nonene (43) | Good | mdpi.comnih.gov |

This table is interactive. Click on the headers to sort the data.

The allylic reduction of bicyclic piperidine enecarbamate derivatives, specifically tetrahydropyrido[4,3-e]-1,4,2-dioxazines, can be controlled to achieve regio- and stereodivergent outcomes. figshare.comnih.govacs.org The choice of reducing agent and catalyst system allows for the selective formation of different substituted N-carbamoyl tetrahydropyridines. researchgate.netfigshare.comnih.govacs.org For instance, using NaBH₄ or LiBH₄ with a (CH₃CN)PdCl₂ catalyst selectively yields one isomer, while changing the catalyst or hydride source can lead to mixtures of products or other isomers. mdpi.com This regioselectivity has been rationalized with the aid of computational studies. researchgate.netfigshare.comnih.govacs.org

Cascade reactions, also known as domino or tandem reactions, are powerful synthetic tools that allow for the formation of complex molecules from simpler substrates in a single operation. 20.210.105 In the context of 1,4,2-dioxazines, cascade reactions initiated by reduction lead to novel bicyclic systems. nih.gov

A significant example is the reaction of carbamate-protected tetrahydropyrido[4,3-e]-1,4,2-dioxazines with strong hydrides like lithium triethylborohydride. nih.govgoogle.com This process triggers a cascade sequence that results in the formation of the 1,3-diaza-4-oxa-bicyclic-[3.3.1]-nonene architecture. nih.govresearchgate.netfigshare.comnih.govacs.org The mechanism is proposed to start with a regioselective SN2′ addition of the hydride to the enecarbamate. mdpi.comnih.gov The resulting anionic intermediate is stabilized and does not undergo further reduction of the oxyamido group. nih.gov This cascade process can proceed even without palladium catalysts and yields a biologically active scaffold. mdpi.comresearchgate.netfigshare.comnih.govacs.org

Rearrangement Reactions

1,4,2-Dioxazines can undergo rearrangement reactions, often as part of a synthetic sequence starting from other heterocyclic systems. A notable pathway to synthesize 1,4,2-dioxazines is through the researchgate.netresearchgate.net-sigmatropic rearrangement of nitroso Diels-Alder (NDA) cycloadducts. nih.govosi.lv

For example, amide-protected inverse NDA cycloadducts can be rearranged to the corresponding 4a,7,8,8a-tetrahydropyrido[4,3-e] nih.govgoogle.comfigshare.comdioxazines. osi.lvresearchgate.net This rearrangement can be promoted thermally, although reaction times can be long. nih.govresearchgate.net The use of a catalytic amount of copper(I) chloride in dichloroethane at elevated temperatures has been shown to facilitate this transformation, providing moderate to good yields of the dioxazine product. nih.govgoogle.com It has been noted that using degassed solvent can improve the reaction rate and yield. nih.gov

The reactivity in these rearrangements can differ between carbamate and amide series cycloadducts. nih.gov While amide-derived cycloadducts rearrange to stable dioxazines, carbamate-derived ones are thought to form transient dioxazine intermediates that are then hydrolyzed to 4-hydroxytetrahydropyridines under certain conditions. researchgate.netnih.gov

Table 2: Chemical Compounds Mentioned

| Compound Name | Other Names/Abbreviations | Molecular Formula |

|---|---|---|

| This compound | - | C₃H₃NO₂ |

| Lithium Triethylborohydride | Super-Hydride®, LiBEt₃H | C₆H₁₆BLi |

| Sodium Triethylborohydride | NaBEt₃H | C₆H₁₆BNa |

| Lithium Tetrahydroaluminate | Lithium aluminum hydride, LiAlH₄, LAH | AlH₄Li |

| 1,3-diaza-4-oxa-bicyclic-[3.3.1]-nonene | - | C₆H₁₀N₂O |

| Sodium Borohydride | NaBH₄ | BH₄Na |

| Dichloroethane | DCE | C₂H₄Cl₂ |

| Copper(I) Chloride | Cuprous chloride, CuCl | CuCl |

| 4-hydroxytetrahydropyridine | - | C₅H₉NO |

| N-acyliminium ion | - | - |

| Fluoxastrobin | - | C₂₁H₁₆ClFN₄O₅ |

| Dimethylfuran | - | C₆H₈O |

| Nitrosocarbonyl compound | - | - |

| Aluminum hydride | Alane | AlH₃ |

| Titanium(III) salts | - | - |

| (CH₃CN)PdCl₂ | Bis(acetonitrile)palladium(II) chloride | C₄H₆Cl₂N₂Pd |

| LiBH₄ | Lithium borohydride | BH₄Li |

| (PPh₃)₂PdCl₂ | Bis(triphenylphosphine)palladium(II) chloride | C₃₆H₃₀Cl₂P₂Pd |

| Tetrahydrofuran (B95107) | THF | C₄H₈O |

Hetero-Cope Rearrangements

The hetero-Cope rearrangement, a type of ksu.edu.saksu.edu.sa-sigmatropic rearrangement, is a significant pathway for synthesizing substituted 1,4,2-dioxazines. This reaction is particularly relevant in the context of nitroso Diels-Alder (NDA) cycloadducts. For instance, the reaction of nitrosocarbonylbenzene with ergosteryl acetate (B1210297) yields two isomeric adducts. One of these adducts readily undergoes a ksu.edu.saksu.edu.sa-sigmatropic rearrangement to produce a 3-phenyl-5,6-dihydro-1,4,2-dioxazine. scholaris.ca

In another key application, amide-protected inverse NDA cycloadducts can be transformed into substituted 4a,7,8,8a-tetrahydropyrido[4,3-e] Current time information in Bangalore, IN.researchgate.netacs.orgdioxazines. whiterose.ac.uk While thermal conditions often lead to long reaction times and incomplete conversions, the use of catalysts can facilitate this rearrangement. whiterose.ac.ukgoogle.comnih.gov The reaction involves the ksu.edu.saksu.edu.sa-sigmatropic shift of bonds within a chair-like transition state. rsc.org The efficiency of this rearrangement can be highly dependent on the reaction conditions, as detailed in the table below. whiterose.ac.uk

Table 1: Conditions for Hetero-Cope Rearrangement of Amide-NDA Cycloadducts whiterose.ac.uk

| Solvent | Catalyst/Additive | Conditions | Conversion (%) | Yield (%) |

|---|---|---|---|---|

| DMSO | None | 60°C, 80 h | 59 | 47 |

| MeCN–H₂O | None | 75°C, 48 h | 65 | 42 |

| DCM | CuCl (1.0 equiv) | rt, 6 days | >95 | 55 |

| DCE | CuCl | 75°C, 10 h | >95 | 78 |

| DCE | CuBr–Me₂S | 75°C, 3 days | >95 | 70 |

| DCE | CuSO₄ | 75°C, 3 days | 56 | 47 |

Isomerization Pathways (e.g., Oxazine (B8389632) to Dioxazine Interconversion)

The interconversion between 1,2-oxazine and this compound isomers represents a fundamental transformation pathway. Nitrosocarbonyl compounds, generated from the oxidation of hydroxamic acids, typically react with dienes like cyclopentadiene (B3395910) as dienophiles to form bridged bicyclic 1,2-oxazines. google.com However, under certain conditions, these 1,2-oxazine adducts can isomerize to the more stable fused bicyclic 1,4,2-dioxazines. scholaris.cagoogle.com

This isomerization is often achieved through extended heating. scholaris.cagoogle.com The process is generally slow, which contrasts with the rapid and quantitative isomerization observed in analogous azodicarbonyl adducts. This difference in reactivity is attributed to the reduced steric crowding around the reacting N-acyl group when adjacent to an oxygen atom compared to another N-acyl group. scholaris.cagoogle.com In some specific cases, such as with adducts of 1,4-dimethyl-2,3-diphenylcyclopentadiene, the isomerization from the oxazine to the dioxazine is reversible, with the equilibrium favoring the dioxazine product by a ratio of approximately 9:1 in benzene (B151609) at 80°C. scholaris.ca

Furthermore, fused dioxazine systems can undergo subsequent isomerizations. For example, unstable furo Current time information in Bangalore, IN.researchgate.netacs.orgdioxazines, formed from the reaction of nitrosocarbonyl compounds with 2,5-disubstituted furans at low temperatures (0°C), can isomerize to cis-1,4,2-dioxazolylbutenones. researchgate.net This subsequent isomerization can be essentially quantitative, particularly in the oxidation medium where it is likely catalyzed by an unidentified component. researchgate.net

Copper-Catalyzed Rearrangements

Copper catalysts have proven effective in promoting the rearrangement of certain cycloadducts to form the this compound ring system. This method is particularly successful for amide-protected nitroso Diels-Alder (NDA) cycloadducts, which are often resistant to thermal rearrangement. google.comnih.gov

An important aspect of this copper-catalyzed methodology is its substrate specificity. Carbamate-protected NDA cycloadducts are found to be unreactive under these same conditions. nih.gov This differential reactivity between amide and carbamate series cycloadducts allows for a reagent-based diversification, providing a strategic approach to complex molecule synthesis. google.comnih.gov The difference in reactivity is attributed to the distinct electronic nature of the carbon atom at the C3 position of the precursor skeleton. nih.gov

Table 2: Copper-Catalyzed Rearrangement of an Amide-NDA Cycloadduct whiterose.ac.uknih.gov

| Catalyst | Solvent | Temperature | Time | Yield (%) |

|---|---|---|---|---|

| CuCl | DCM | rt | 15 h | Complex mixture |

| Cu(OTf)₂ | DCM | rt | 1 h | Complex mixture |

| CuCl | DCE | 75°C | 10 h | 78 |

| CuBr·SMe₂ | DCE | 75°C | 3 days | 70 |

Functionalization and Derivatization Strategies

The this compound scaffold can be modified through various functionalization strategies, allowing for the introduction of new substituents and the synthesis of diverse derivatives.

Lithiation Reactions

Direct lithiation involving the deprotonation of a C-H bond on the this compound ring itself is not a widely documented functionalization strategy. However, the principles of organolithium chemistry suggest potential pathways for such reactions. ksu.edu.sa Lithiation of heterocycles typically requires strong, non-nucleophilic bases like n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA) and is performed in anhydrous aprotic solvents such as tetrahydrofuran (THF) at low temperatures (e.g., -78°C) to generate a lithiated intermediate. ksu.edu.savapourtec.com This intermediate can then react with various electrophiles to yield substituted derivatives. ksu.edu.sa

While direct deprotonation of the dioxazine ring is not extensively reported, the ring has been successfully employed as a directing group in C-H activation reactions. For example, the 5,6-dihydro- Current time information in Bangalore, IN.researchgate.netacs.orgdioxazine moiety can direct the Ir(III)-catalyzed C-H amidation of an unactivated methyl group on a different part of the molecule. sci-hub.seibs.re.kr This indicates the stability of the dioxazine ring under these specific catalytic conditions and its ability to coordinate with the metal center to direct functionalization elsewhere. sci-hub.se This application highlights the potential of the dioxazine structure in more complex synthetic strategies, even if its own direct lithiation remains an area for future exploration.

Ag⁺-Induced Reactions

Silver ion (Ag⁺) induced reactions provide a powerful method for the functionalization of specific this compound derivatives. Research has shown that 3-(bromomethyl)-5,6-dihydro-1,4,2-dioxazine derivatives can undergo Ag⁺-induced aromatic substitution reactions. Current time information in Bangalore, IN. In this process, the dioxazine derivative serves as a masked α-acyl cation equivalent. Current time information in Bangalore, IN.acs.org

The reaction is typically carried out by treating the 3-(bromomethyl)-5,6-dihydro-1,4,2-dioxazine with an aromatic compound in the presence of a silver salt, such as silver tetrafluoroborate (B81430) (AgBF₄). The silver ion facilitates the departure of the bromide ion, leading to the formation of a highly reactive cationic intermediate. This intermediate is then attacked by the electron-rich aromatic ring, resulting in the formation of a new carbon-carbon bond and yielding an arylated this compound product. This strategy effectively allows for the α-acylation of aromatic compounds, a valuable transformation in organic synthesis. Current time information in Bangalore, IN.researchgate.net

Mechanistic Investigations of 1,4,2 Dioxazine Reactions

Elucidation of Reaction Pathways

The formation and subsequent reactions of 1,4,2-dioxazines can proceed through several distinct mechanistic routes. The initial synthesis often involves a hetero-Diels-Alder reaction, where a nitrosocarbonyl compound can act as a heterodiene. cdnsciencepub.comresearchgate.netrsc.org Subsequent transformations of the 1,4,2-dioxazine ring are diverse and depend heavily on the reagents used.

Radical reactions offer a powerful method for the formation of carbon-carbon and carbon-heteroatom bonds. numberanalytics.com In the context of this compound chemistry, radical pathways can be initiated by various methods, including the use of heat, light, or radical initiators. lumenlearning.comlibretexts.org These reactions typically proceed through a three-phase mechanism: initiation, propagation, and termination. numberanalytics.comlibretexts.org

Initiation: This step involves the generation of a radical species, often through the homolytic cleavage of a weak bond. numberanalytics.comlibretexts.org For instance, heat or UV radiation can induce the cleavage of a halogen-halogen bond to produce halogen radicals. libretexts.org

Propagation: In this phase, the initially formed radical reacts with a stable molecule to generate a new radical, which continues the chain reaction. libretexts.org This can involve processes like hydrogen abstraction or the addition of a radical to a double bond. lumenlearning.comlibretexts.org

Termination: The chain reaction concludes when two radical species combine to form a stable, non-radical product. numberanalytics.comlibretexts.org

While radical reactions are synthetically valuable, they can sometimes lack specificity, leading to a mixture of products, especially with complex substrates. libretexts.org The regioselectivity of radical halogenation, for example, can be influenced by the stability of the resulting radical intermediate. lumenlearning.com

Palladium-catalyzed reactions are a cornerstone of modern organic synthesis, and they play a significant role in the transformations of 1,4,2-dioxazines. nih.gov A key step in many of these catalytic cycles is oxidative addition, where a metal center, typically in a low oxidation state, inserts into a covalent bond. numberanalytics.comyoutube.com This process increases the oxidation state of the metal. numberanalytics.comyoutube.com

In the context of bicyclic 1,4,2-dioxazines derived from N-acyl-1,2-dihydropyridines, the reactivity in the presence of palladium catalysts has been rationalized by the formation of π-allyl palladium complexes. nih.gov The reaction is believed to proceed via an initial oxidative addition of the palladium(0) catalyst to the enecarbamate moiety of the dioxazine. nih.gov This is followed by the displacement of the dioxazine ring, which acts as an unconventional leaving group, to generate a tetrahydropyridine (B1245486) intermediate. nih.gov The propensity of palladium to form π-allyl complexes is a key factor in this transformation. nih.govchim.it These π-allyl complexes are versatile intermediates that can undergo further reactions, such as nucleophilic attack or reductive elimination, to yield a variety of substituted piperidine (B6355638) derivatives. nih.govlibretexts.orgwikipedia.org The formation of these complexes is a critical step in many catalytic cycles, including well-known cross-coupling reactions like the Suzuki-Miyaura and Heck reactions. numberanalytics.comresearchgate.net

The mechanism can be influenced by the nature of the ligands on the metal and the properties of the substrate. numberanalytics.comnih.govlibretexts.org For instance, the strength and polarity of the bond undergoing oxidative addition are important factors. numberanalytics.com

In addition to metal-catalyzed pathways, 1,4,2-dioxazines can undergo nucleophilic substitution reactions. Specifically, regioselective SN2' additions have been observed in the reactions of certain bicyclic 1,4,2-dioxazines. nih.gov This type of reaction involves the attack of a nucleophile at the γ-position of an allylic system, with concomitant rearrangement of the double bond.

For example, the reaction of a bicyclic this compound with a hydride source like lithium triethylborohydride has been shown to proceed via an initial regioselective SN2' addition of the hydride to the enecarbamate. nih.govresearchgate.net This leads to the formation of an anionic 3,4-unsaturated intermediate. nih.gov The regioselectivity of these SN2' reactions can be influenced by factors such as the nature of the nucleophile and the substrate. rsc.org The stereochemistry of the starting material can also play a crucial role in determining the outcome of the reaction.

Role of Intermediates in this compound Formation and Transformation

Intermediates play a pivotal role in dictating the course of chemical reactions involving 1,4,2-dioxazines. The initial formation of 1,4,2-dioxazines can occur through the isomerization of initially formed 1,2-oxazines, which are the products of a hetero-Diels-Alder reaction between a nitrosocarbonyl compound and a diene. cdnsciencepub.comresearchgate.netrsc.org However, there is also evidence that 1,4,2-dioxazines can be formed directly in a [4+2] cycloaddition where the nitrosocarbonyl compound acts as the heterodiene. cdnsciencepub.comresearchgate.netrsc.org

Once formed, 1,4,2-dioxazines can themselves act as key intermediates for the synthesis of other nitrogen-containing scaffolds. nih.gov For instance, under reductive conditions with metal catalysts, the this compound ring can be displaced, leading to the formation of piperidine derivatives through intermediates like π-allyl palladium complexes. nih.gov The choice of catalyst and reducing agent can lead to different intermediates and, consequently, different final products. For example, the use of PtO₂ versus Pd/C in the hydrogenation of a bicyclic this compound resulted in different ratios of piperidine products, highlighting the role of the catalyst in guiding the reaction pathway. nih.gov

Furthermore, in the presence of certain nucleophiles, an anionic 3,4-unsaturated intermediate can be formed via a regioselective SN2' addition, which can then undergo further intramolecular reactions to form novel bicyclic structures. nih.gov The stability and subsequent reactivity of these intermediates are crucial in determining the final product distribution.

Influence of Substituent Effects on Reactivity and Selectivity

Substituents on the this compound ring or on the reacting partners have a profound impact on the reactivity and selectivity of the reactions. openstax.orglumenlearning.com These effects can be electronic or steric in nature.

In the context of palladium-catalyzed reactions of bicyclic 1,4,2-dioxazines, the nature of the protecting group on the nitrogen atom is critical. It has been observed that carbamate-protected cycloadducts are unreactive under certain copper-catalyzed rearrangement conditions, while amide-protected ones react. nih.gov This difference in reactivity is attributed to the electronic nature of the C3 carbon of the this compound skeleton. nih.gov The presence of a carbamate (B1207046) is also an essential condition for reactivity with certain hydrides in SN2' reactions. google.com

Substituents on the diene in the initial hetero-Diels-Alder reaction can also influence the stability of the resulting cycloadducts and their propensity to isomerize to the this compound. researchgate.net For instance, the reaction of nitrosocarbonyl compounds with 1,4-dimethyl-2,3-diphenylcyclopentadiene leads to labile oxazines that rapidly isomerize to the corresponding dioxazines. researchgate.netcdnsciencepub.com

The electronic properties of substituents, whether they are electron-donating or electron-withdrawing, can significantly alter the electron density of the reacting system, thereby affecting the rate and regioselectivity of reactions. lumenlearning.commsu.edukuleuven.be For example, in electrophilic aromatic substitution, activating groups increase the reaction rate, while deactivating groups decrease it. openstax.orglumenlearning.com Similar principles apply to the reactions of 1,4,2-dioxazines, where the electronic nature of substituents can influence the stability of intermediates and transition states.

Computational and Theoretical Chemistry of 1,4,2 Dioxazines

Quantum Mechanical Investigations

Quantum mechanical calculations have been instrumental in exploring the intricacies of 1,4,2-dioxazine chemistry. These computational approaches allow for the detailed examination of electronic structures, transition states, and reaction pathways.

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the mechanisms of reactions involving 1,4,2-dioxazines. DFT calculations can elucidate complex reaction pathways, such as cycloadditions and isomerizations. researchgate.netdp.techrsc.orgsioc-journal.cn For instance, in the formation of 1,4,2-dioxazines from nitrosocarbonyl compounds and dienes, DFT studies have been used to map the potential energy surfaces of the competing hetero-Diels-Alder and nitroso-ene reaction pathways. researchgate.net These computational models have shown that acyl nitroso species are highly reactive, with low activation energies for the Diels-Alder processes. researchgate.net

Furthermore, DFT has been employed to rationalize the regioselectivity observed in the synthesis of 1,4,2-dioxazines. mdpi.com The increased electrophilicity of the C=N double bond in certain carbamate-derived dioxazine intermediates, as revealed by quantum-chemical computations, helps to explain their reactivity and subsequent hydrolysis. mdpi.com

Theoretical methods, such as the Austin Model 1 (AM1), have been utilized to study the stability and reactivity of ionic and radical intermediates derived from 3-substituted 5,6-dihydro-1,4,2-dioxazines. acs.orgbodorlaboratories.comcapes.gov.brfqs.pl These studies investigate the formation of stable carbocations, carbanions, and free radicals resulting from the presence of a C=N double bond adjacent to an active methylene (B1212753) group. researchgate.net While experimental evidence supports the formation of carbocation and radical intermediates, the corresponding carbanion has been found to be too unstable to act as an intermediate. researchgate.net The AM1 method provides a semi-empirical approach to understanding the electronic properties and relative stabilities of these transient species. acs.orgcapes.gov.br

Analysis of Regioselectivity and Stereoselectivity through Computation

Computational chemistry plays a vital role in predicting and explaining the regioselectivity and stereoselectivity of reactions leading to 1,4,2-dioxazines. rsc.org By modeling the transition states of different reaction pathways, researchers can determine the energetic favorability of one isomer over another.

For example, in the hetero-Diels-Alder reaction of nitroso compounds with dienes, computational studies based on Frontier Molecular Orbital (FMO) theory have been used to rationalize the observed regioselectivity. researchgate.netmdpi.comrsc.orgchemrxiv.org These analyses consider the asymmetry of the highest occupied molecular orbital (HOMO) of the diene, which influences the preferred orientation of the dienophile during the cycloaddition. mdpi.com Similarly, computational methods have been used to rationalize the remarkable regioselectivity switches observed in the allylic reduction of tetrahydropyrido[4,3-e]-1,4,2-dioxazines. researchgate.net

Conformational Studies of Tetrahydro-1,4,2-Dioxazines

The conformational behavior of tetrahydro-1,4,2-dioxazines has been extensively studied using both experimental techniques, like ¹H and ¹³C NMR spectroscopy, and computational methods. capes.gov.brresearchgate.netresearchgate.netresearchgate.net These studies reveal the dynamic nature of the six-membered ring system.

Tetrahydro-1,4,2-dioxazines undergo two primary conformational processes: ring inversion and nitrogen inversion. capes.gov.brresearchgate.netresearchgate.net Ring inversion involves the flipping of the chair conformation of the heterocyclic ring, while nitrogen inversion refers to the pyramidal inversion at the nitrogen atom. Through variable temperature NMR studies and computational modeling, it has been established that ring inversion is a lower energy process than nitrogen inversion in this system. capes.gov.brresearchgate.netresearchgate.net

The energy barriers associated with these conformational changes have been measured for several derivatives. capes.gov.brresearchgate.net These barriers provide insight into the flexibility of the ring system and the relative stability of different conformers. For instance, low-temperature NMR studies on 2-alkyl substituted tetrahydro-1,4,2-dioxazines have allowed for the determination of the free energy differences (ΔG°) between equatorial and axial conformers of the N-alkyl group. rsc.org

Table 1: Conformational Free Energy Differences (ΔG°) for N-Alkyl Tetrahydro-1,4,2-Dioxazines

| Compound | ΔG° (kcal/mol) at 191 K | Predominant Conformer |

| 2-methyl-2,3,5,6-tetrahydro-1,4,2-dioxazine | 1.03 | N-methyl equatorial |

| 2-ethyl-2,3,5,6-tetrahydro-1,4,2-dioxazine | 0.72 | N-ethyl equatorial |

| 2,3,3-trimethyl-2,3,5,6-tetrahydro-1,4,2-dioxazine | 0.61 | N-methyl equatorial |

| Data sourced from low-temperature nuclear magnetic resonance studies. rsc.org |

These studies have also indicated that it is slightly easier to place an N-ethyl group in an axial position compared to an N-methyl group. capes.gov.brresearchgate.netresearchgate.net These findings have important implications for understanding nitrogen inversion in other six-membered heterocyclic rings. capes.gov.brresearchgate.net

Applications of 1,4,2 Dioxazines in Organic Synthesis

Role as Synthetic Intermediates for Complex Molecule Construction

1,4,2-Dioxazines are recognized for their importance as synthetic intermediates in the creation of complex molecular architectures. thieme-connect.de Their inherent reactivity allows for various transformations, leading to a diverse array of functionalized products. For instance, substituted 4a,7,8,8a-tetrahydropyrido[4,3-e] Current time information in Bangalore, IN.kit.edumdpi.comdioxazines can be synthesized from readily available amide nitroso cycloadducts using catalytic amounts of cuprous salts. researchgate.net These bicyclic dioxazines serve as precursors to other valuable structures.

One notable application is in the synthesis of highly functionalized tetrahydropyridines. The particular structure of tetrahydropyrido[4,3-e]-1,4,2-dioxazines facilitates the regio- and stereoselective synthesis of substituted N-carbamoyl tetrahydropyridines through reduction with common reducing agents, with or without palladium catalysis. researchgate.net Furthermore, a novel and biologically active bicyclic 1,3-diaza-4-oxa-[3.3.1]-nonene scaffold can be generated from these dioxazine intermediates. This transformation occurs via an unprecedented cascade of reactions including a syn-SN2' reduction, carbamate (B1207046) reduction, and cyclization, initiated by lithium triethylborohydride. researchgate.net

The synthesis of 5,6-dihydro-1,4,2-dioxazine derivatives has been achieved through various methods, including the reaction of aromatic chlorooximes with 2-chloroethanol (B45725) in the presence of sodium hydride. researchgate.net These compounds have shown potential as fungicides. researchgate.net Additionally, a one-pot synthesis of various nitrogen-containing heterocycles, including dihydro dioxazines, has been reported through the reaction of amides with olefins in the presence of N-iodosuccinimide (NIS). researchgate.net

Building Blocks for Nitrogen-Containing Scaffolds

The 1,4,2-dioxazine ring is a valuable building block for the synthesis of a variety of nitrogen-containing heterocyclic scaffolds, which are of significant interest in medicinal chemistry and materials science. kit.edumdpi.com The development of efficient methods for constructing these scaffolds is a key area of research in organic synthesis. researchgate.net

The elaboration of cycloadducts derived from Nitroso-Diels-Alder (NDA) reactions of N-acyl-1,2-dihydropyridines provides a powerful strategy for accessing diverse nitrogenous frameworks. mdpi.com While carbamate-derived dioxazines are often transient intermediates that can lead to 4-hydroxypiperidines, the more stable amide-derived 1,4,2-dioxazines serve as key intermediates for the synthesis of various nitrogen-containing scaffolds. mdpi.com For example, reductive manipulations of bicyclic 1,4,2-dioxazines, formed from NDA reactions, have been used to synthesize iminosugars. mdpi.com

Furthermore, the reaction of γ- and δ-aminoalkynes with carbonyl compounds can lead to a variety of heterocyclic scaffolds. mdpi.com While not directly starting from a pre-formed this compound, these methods highlight the importance of building blocks that can access diverse nitrogen-containing ring systems. The development of greener synthetic methods for nitrogen-containing heterocycles, often utilizing water or other environmentally benign solvents, is also an active area of research. mdpi.com

The versatility of the this compound core is further demonstrated by its ability to be transformed into other heterocyclic systems. For instance, the ring-opening of 1,3-diaza-4-oxa-[3.3.1]-nonene derivatives, which are synthesized from this compound precursors, with organometallic reagents yields unconventional functionalized tetrahydropyridines. researchgate.net

Utility in Diversity-Oriented Synthesis (DOS)

Diversity-oriented synthesis (DOS) is a powerful strategy for the rapid generation of collections of structurally diverse small molecules for high-throughput screening and drug discovery. scispace.com The this compound scaffold has proven to be a valuable platform for DOS due to the multiple pathways for diversification it offers. researchgate.net

The use of N-acyl-1,2-dihydropyridines in Nitroso-Diels-Alder (NDA) reactions is a key strategy in this context. nih.gov The initial cycloaddition can lead to different types of cycloadducts, and subsequent reagent-based elaborations of these adducts can generate a wide range of structurally diverse compounds. mdpi.comnih.gov This approach allows for the creation of both stereochemical and skeletal diversity from a common starting material. nih.gov

A notable example of DOS involving 1,4,2-dioxazines is the synthesis of a novel oxadiaza-bicyclic-[3.3.1]-nonene scaffold, which has shown biological activity and is currently under preclinical evaluation. nih.gov This scaffold was discovered through a forward synthetic plan that leveraged the diverse reactivity of NDA cycloadducts. nih.gov The ability to switch between different reaction pathways, such as [4+2] and [3+2] annulations by simply tuning a protecting group on a starting material, further exemplifies the power of DOS in generating diverse polycyclic frameworks. mdpi.com

The development of new synthetic methods that allow for the construction of complex and diverse molecular architectures is crucial for advancing the field of DOS. researchgate.net The unique reactivity of 1,4,2-dioxazines and their precursors makes them highly attractive for inclusion in DOS libraries aimed at exploring novel chemical space. researchgate.net

Directing Group Applications (e.g., in C-H Amidation)

The strategic functionalization of otherwise inert C-H bonds is a major goal in modern organic synthesis. Chelation-assisted C-H activation, using directing groups, has emerged as a powerful tool for achieving site-selectivity in these transformations. snnu.edu.cnnih.gov While a wide variety of directing groups have been developed, the search for simple, versatile, and removable directing groups continues. pkusz.edu.cnnih.gov

Recently, 1,4,2-dioxazol-5-ones have been identified as highly efficient aminating reagents in transition metal-catalyzed C-H amidation reactions. acs.org These compounds serve as precursors to acylnitrenes. For instance, in a cobalt-catalyzed system, 1,4,2-dioxazol-5-ones have shown superior reactivity for C-H amidation compared to other reagents. acs.org Weinreb amides have also been successfully employed as directing groups in cobalt-catalyzed C-H amidation reactions using dioxazolones as the amide source. mdpi.com

While the direct use of the this compound ring itself as a directing group is less documented in the provided context, the related 1,4,2-dioxazol-5-ones highlight the potential of such heterocyclic systems in directing C-H functionalization. acs.orgpkusz.edu.cn The development of nitrile-based directing groups for meta-selective C-H functionalization further underscores the ongoing efforts to expand the toolbox of directing groups for precise molecular editing. nih.gov The ability to use a directing group that can be easily installed and removed, or even used catalytically, is a significant advantage in synthetic chemistry. snnu.edu.cn

Dioxazine Based Advanced Materials: Structural and Synthetic Aspects

Synthesis and Structural Features of Dioxazine Pigments

Dioxazine pigments are renowned for their brilliant, intense colors and excellent fastness properties. researchgate.net C.I. Pigment Violet 23, also known as Carbazole (B46965) Violet, is the most commercially important member of this class, valued for its unique violet shade and robust performance across various applications. researchgate.netweebly.com

Dioxazine pigments possess a complex, polycyclic molecular structure consisting of multiple fused rings. researchgate.netscribd.com For many years, the structure of the most prominent member, C.I. Pigment Violet 23, was incorrectly described as having a linear arrangement. researchgate.netzeyachem.netwikipedia.org However, subsequent X-ray structural analysis definitively proved that the molecule adopts a centrosymmetric, angular, S-shaped arrangement. researchgate.netscribd.comrsc.org This specific nine-ring fused architecture is crucial to its characteristic color and stability. scribd.com

The industrial synthesis of C.I. Pigment Violet 23 is a multi-stage process based on carbazole, a derivative of coal tar. weebly.comzeyachem.net The manufacturing route involves the condensation of two molecules of an amino-substituted carbazole with one molecule of a halogenated quinone. rsc.org

The key steps are:

Condensation: 3-amino-9-ethylcarbazole (B89807) (two molar equivalents) is condensed with chloranil (B122849) (tetrachlorobenzoquinone; one molar equivalent) in a high-boiling organic solvent, such as o-dichlorobenzene. rsc.orggoogle.com This reaction forms a diarylanilinoquinone intermediate. google.com

Cyclization: The intermediate is then cyclized at high temperatures (around 180°C) in the presence of a catalyst. rsc.org Catalysts such as benzenesulfonyl chloride or p-toluenesulfonyl chloride are often used to facilitate this ring-closing step, leading to the formation of the crude dioxazine pigment. rsc.orggoogle.com

Conditioning: The resulting crude pigment is subjected to finishing processes, such as grinding in the presence of an agent like sodium chloride and an organic solvent, to achieve the desired crystalline form, particle size, and pigmentary properties. google.com

A patent has described that adding a small amount of water (0.1 to 4% by weight) to the initial reaction batch can surprisingly improve the yield of C.I. Pigment Violet 23. google.com

Table 1: Key Components in the Synthesis of C.I. Pigment Violet 23

| Role | Compound Name | Chemical Formula |

|---|---|---|

| Starting Material | 3-amino-9-ethylcarbazole | C₁₄H₁₄N₂ |

| Starting Material | Chloranil (Tetrachloro-1,4-benzoquinone) | C₆Cl₄O₂ |

| Solvent | o-Dichlorobenzene | C₆H₄Cl₂ |

| Cyclization Catalyst | Benzenesulfonyl chloride | C₆H₅ClO₂S |

Dioxazine structures can be chemically modified to create reactive dyes, which form covalent bonds with textile fibers. google.com The preparation of these dyes involves condensation reactions to attach a fiber-reactive group to the dioxazine chromophore. justia.com

A common method involves using halo-s-triazine compounds, such as 2,4,6-trifluoro-s-triazine (cyanuric fluoride) or cyanuric chloride. google.comgoogle.com The synthesis can be described as follows:

A dioxazine compound containing a suitable nucleophilic group (e.g., an amino group) is reacted with the triazine compound.

The condensation is typically carried out in an aqueous solution or suspension at controlled temperatures (often between 0°C and 40°C) and pH (ranging from acidic to weakly alkaline). google.comgoogle.com

The hydrogen halide liberated during the condensation is neutralized by adding an acid-binding agent like sodium carbonate. google.comgoogle.com

By carefully controlling the reaction conditions, one or more halogen atoms on the triazine ring can be substituted. The remaining halogen atoms serve as the reactive sites that will later bond with hydroxyl or amino groups on fibers like cotton or wool. google.comresearchgate.net

Dioxazine Structures in Conjugated Polymers

While dioxazine molecules are primarily known as pigments, their inherent electronic properties make them attractive building blocks for functional organic materials. Specifically, derivatives like benzimidazolone-dioxazine have been incorporated into conjugated polymers for applications in electronics. nih.govosti.gov

Researchers have synthesized a series of donor-acceptor conjugated polymers where a soluble benzimidazolone-dioxazine structure functions as the electron-accepting unit. nih.govosti.govresearchgate.net These pigments are known for their low band gaps, but their poor solubility has historically limited their use in polymer synthesis. nih.govosti.gov

To overcome this, soluble benzimidazolone-dioxazine derivatives have been developed and polymerized with electron-donating units, such as oligothiophenes. nih.gov The synthesis involves coupling the acceptor and donor monomers through standard cross-coupling reactions. Research has shown that as the number of thiophene (B33073) rings in the donor unit increases, steric hindrance is reduced, allowing for the formation of high molecular weight polymers. nih.govosti.gov These polymers have been successfully used in organic field-effect transistors (OFETs), demonstrating promising charge transport properties. nih.govresearchgate.net

Table 2: Research Findings on Benzimidazolone-Dioxazine Based Polymers for OFETs

| Polymer | Donor Unit | Key Finding | Reported Hole Mobility (cm²/V·s) |

|---|---|---|---|

| P3 | Three thiophene units | Showed the best performance among the series. nih.gov | 0.4 nih.govosti.gov |

The high mobility in these devices is attributed to well-matched donor-acceptor packing in the solid-state thin films, as revealed by grazing-incidence wide-angle X-ray scattering analysis. nih.govosti.gov

Table 3: List of Chemical Compounds

| Compound Name |

|---|

| 1,4,2-Dioxazine |

| 3-amino-9-ethylcarbazole |

| Benzenesulfonyl chloride |

| Benzimidazolone |

| C.I. Pigment Violet 23 |

| Carbazole |

| Chloranil (Tetrachloro-1,4-benzoquinone) |

| Cyanuric chloride (2,4,6-trichloro-s-triazine) |

| Cyanuric fluoride (B91410) (2,4,6-trifluoro-s-triazine) |

| o-Dichlorobenzene |

| Oligothiophene |

| p-toluenesulfonyl chloride |

Photochemistry of 1,4,2 Dioxazine Derivatives

Light-Induced Transformations and Rearrangements

The absorption of light elevates a molecule to an electronically excited state, opening up reaction pathways that are often inaccessible under thermal conditions. The principles governing these reactions, such as the Woodward-Hoffmann rules, dictate that the stereochemical outcomes of photochemical pericyclic reactions are often opposite to their thermal counterparts. imperial.ac.uk

While specific photochemical rearrangements of the parent 1,4,2-dioxazine ring are not extensively reported in the literature, the behavior of related structures under thermal stress suggests potential modes of transformation. For instance, certain furo semanticscholar.orgnih.govchim.itdioxazines, which can be synthesized from nitrosocarbonyl compounds and furans, are known to be unstable. researchgate.net These compounds can thermally isomerize to form 1,4,2-dioxazolylbutenones, a process that involves the cleavage and rearrangement of the dioxazine ring system. researchgate.net Although this is a thermal process, it highlights the inherent lability of the ring, which could potentially be exploited under photochemical activation.

The this compound ring can be considered a product of a hetero-Diels-Alder reaction. Photochemically induced [4+2] cycloreversions are typically symmetry-forbidden, which may suggest a degree of intrinsic photochemical stability for the core heterocyclic structure. hhrc.ac.in However, the presence of substituents, the use of photosensitizers, and the specific wavelength of irradiation can significantly alter reaction pathways. Studies on triphenodioxazine (B1654681) N-oxides have also indicated photochemical activity, though detailed mechanistic pathways are not fully elucidated in broad literature. clockss.org The general lack of dedicated studies on the light-induced rearrangements of simple 1,4,2-dioxazines underscores this as an area ripe for further scientific inquiry.

Structural Modifications under Photochemical Conditions

The most detailed research into the photochemical effects on this class of compounds has focused on commercially important triphenodioxazine derivatives used as dyes. These studies provide insight into the structural modifications that the heterocyclic core and its substituents undergo upon exposure to light.

A notable investigation involved the analysis of a cotton fabric dyed with Reactive Blue 204, a commercial triphenodioxazine dye. semanticscholar.orgnih.gov In this research, the dyed fabric was subjected to UV radiation (λ > 300 nm) for various lengths of time to simulate exposure to sunlight. semanticscholar.orgnih.gov The results clearly demonstrated that the dye's structure is susceptible to photochemical alteration.

Key findings from this research include:

Structural Degradation : High doses of UV irradiation were found to cause distinct changes in the chemical structure of the dye molecule. semanticscholar.orgnih.gov

Color Fading : The color of the dyed fabric showed significant changes that increased proportionally with the irradiation dose, indicating the progressive degradation of the chromophore. semanticscholar.orgnih.gov

Analytical Evidence : Structural modifications before and after irradiation were identified and compared using spectroscopic techniques, including Fourier-transform infrared spectroscopy (FTIR) and UV-Visible (UV-Vis) spectroscopy. semanticscholar.orgnih.gov

Distinct Degradation Mechanisms : The study noted that the dye and the cotton textile support degraded through separate mechanisms and at different rates, with the dye being more directly exposed and initially more susceptible to photodegradation. semanticscholar.org

Preliminary findings also suggested that as a result of irradiation, the dye and its subsequent photodegradation products could potentially be transferred to the skin under conditions that mimic human perspiration. nih.gov

The data below summarizes the experimental approach and observations regarding the photochemical stability of the triphenodioxazine dye.

Table 1: Research Findings on the Photochemical Stability of Reactive Blue 204

| Parameter | Technique / Condition | Observation | Reference |

|---|---|---|---|

| Irradiation Source | UV Radiation (λ > 300 nm) | Used to simulate environmental light exposure. | semanticscholar.orgnih.gov |

| Structural Analysis | FTIR, UV-Vis, NIR–CI | Confirmed structural changes in the dye molecule after irradiation. | semanticscholar.orgnih.gov |

| Colorimetric Analysis | CIELAB System | Color differences significantly increased with the irradiation dose. | semanticscholar.orgnih.gov |

| Degradation Pathway | Comparative analysis | The dye and the textile support degrade via separate mechanisms. | semanticscholar.org |

Conclusion

Summary of Key Research Advancements in 1,4,2-Dioxazine Chemistry

The chemistry of 1,4,2-dioxazines, a class of heterocyclic compounds, has witnessed significant progress, particularly in the development of novel synthetic methodologies. A notable advancement is the facile and mild synthesis of 5,6-dihydro-1,4,2-dioxazines from aromatic chlorooximes and 2-chloroethanol (B45725) in the presence of sodium hydride. researchgate.netcitedrive.com This method is efficient and produces environmentally benign byproducts. researchgate.netcitedrive.com The strategy has been successfully extended to synthesize substituted 1,4,2-dioxazines using 2-chlorophenols and even to produce 5,6-dihydro-1,4,2-dioxazepines with 3-bromopropanol. researchgate.netcitedrive.com

Another key area of advancement is the organoselenium-induced cyclization of O-allyl hydroxamic acids, which can yield either 1,4,2-dioxazines or N-acyl isoxazolidines depending on the reaction conditions, representing a kinetically or thermodynamically controlled process, respectively. rsc.orgrsc.org The reaction's outcome is influenced by the structure of the starting material and the experimental parameters, allowing for selective synthesis. rsc.org

Furthermore, the hetero-Cope rearrangement of nitroso Diels-Alder cycloadducts has been explored to produce tetrahydropyridine (B1245486) derivatives, where 1,4,2-dioxazines are considered key intermediates. mdpi.com While carbamate-derived dioxazines are often transient, amide-derived counterparts have been successfully isolated, highlighting a significant reactivity difference that can be exploited for diversity-oriented synthesis. mdpi.com The reductive manipulation of these bicyclic 1,4,2-dioxazines has led to the creation of novel and biologically active scaffolds, such as the 1,3-diaza-4-oxa-[3.3.1]-nonene system, through unprecedented cascade reactions. figshare.comacs.org Computational studies have been instrumental in understanding the regioselectivity of these reduction processes. figshare.comacs.org

Recent developments also include the Lewis acid-catalyzed annulation of nitrones with epoxides to produce trans-1,4,2-dioxazines with high regio- and diastereoselectivity, although enantioselectivity remains a challenge. osti.gov Additionally, an ultrasound-assisted, copper-catalyzed intermolecular O-arylation has emerged as a rapid and efficient route to benzo figshare.comCurrent time information in Bangalore, IN.smolecule.comdioxazine derivatives. researchgate.net

Identification of Persistent Knowledge Gaps and Unexplored Avenues

Despite the progress, the exploration of this compound derivatives remains somewhat limited within the broader field of heterocyclic chemistry. researchgate.net One of the primary knowledge gaps is the development of stereoselective synthetic methods. While some diastereoselective syntheses have been reported, achieving high enantioselectivity in catalytic reactions for the synthesis of chiral 1,4,2-dioxazines is an area that requires significant attention. osti.gov The development of more effective chiral catalysts is crucial for unlocking the full potential of these compounds in applications where specific stereoisomers are required.

The full scope of the reactivity of the this compound ring system is yet to be comprehensively understood. While reductive elaborations have shown promise, the exploration of other transformations, such as ring-opening reactions, cycloadditions, and functionalization at various positions of the ring, remains an underexplored avenue. mdpi.com The influence of different substituents on the stability and reactivity of the dioxazine ring is another area that warrants more systematic investigation.

The biological activities of 1,4,2-dioxazines are not extensively documented. Although some derivatives have been synthesized and evaluated for activities such as central nervous system activity and against HIV, a broader screening against a wider range of biological targets is needed. researchgate.netgoogle.com For instance, while one derivative, 3,6-diphenyl-dihydro-1,4,2-dioxazine, showed moderate inhibition of hexokinase II, this represents only a starting point for exploring their potential as enzyme inhibitors or other therapeutic agents. researchgate.net The potential of this compound-containing compounds as pharmaceuticals or agrochemicals, like the fungicide fluoxastrobin, suggests that further exploration in this area could be highly fruitful. researchgate.netnih.gov

Finally, there is a lack of extensive spectroscopic and computational data for a wide array of this compound derivatives. dtic.mil A more systematic collection and analysis of data from techniques like NMR, X-ray crystallography, and computational modeling would provide deeper insights into their structural and electronic properties, which in turn would aid in predicting their reactivity and designing new synthetic strategies. acs.orgsci-hub.se

Projections for Future Research Trajectories and Methodological Innovations

Future research in this compound chemistry is likely to be directed towards several key areas. A major focus will be the development of novel, highly efficient, and stereoselective synthetic methods. This will likely involve the design of new catalysts, including organocatalysts and transition-metal catalysts, to achieve high levels of enantioselectivity. osti.gov The application of modern synthetic techniques such as flow chemistry and photoredox catalysis could also lead to more sustainable and scalable routes to these heterocycles.

The exploration of the chemical space of 1,4,2-dioxazines is expected to expand significantly. This will involve the synthesis of a wider variety of derivatives with diverse substitution patterns to systematically study their structure-activity relationships. The use of diversity-oriented synthesis strategies, leveraging the differential reactivity of precursors, will be crucial in generating libraries of this compound-based compounds for biological screening. mdpi.com

A significant future trajectory will be the investigation of the medicinal chemistry applications of 1,4,2-dioxazines. Building on preliminary findings, researchers will likely explore their potential as anticancer, antiviral, and neuroactive agents. researchgate.netgoogle.comnih.gov This will necessitate interdisciplinary collaborations between synthetic chemists, biologists, and pharmacologists. The development of this compound-based probes and labeling agents for chemical biology applications also represents a promising avenue. x-mol.net

In the realm of materials science, the incorporation of the this compound scaffold into larger molecular architectures could lead to new materials with interesting properties. For example, dioxazine-based structures are found in high-performance pigments like C.I. Pigment Violet 23, suggesting potential for developing novel dyes, pigments, and functional organic materials. researchgate.netatamanchemicals.comgoogleapis.com

Methodological innovations will likely involve the increased use of computational chemistry to guide synthetic efforts and to understand reaction mechanisms and molecular properties. figshare.comdtic.mil The combination of theoretical predictions with experimental validation will accelerate the discovery of new reactions and the development of functional molecules. Furthermore, advanced spectroscopic techniques will be essential for the detailed characterization of novel this compound derivatives and their reaction intermediates. sci-hub.senih.gov

Q & A

Q. What are the optimal synthetic methodologies for preparing substituted 1,4,2-dioxazine derivatives?

- Methodological Answer : Substituted this compound derivatives can be synthesized via ultrasonic-assisted Cu-catalyzed intermolecular O-arylation. Key steps include:

Catalyst Selection : Copper catalysts (e.g., CuI) enhance reaction efficiency under mild conditions .

Solvent Optimization : Polar aprotic solvents (e.g., 1,4-dioxane) improve yield compared to non-polar solvents like DCM .

Ultrasonic Activation : Ultrasonication reduces reaction time and enhances regioselectivity, particularly for electron-deficient aryl halides .

- Experimental Design : Compare yields across solvents (e.g., 1,4-dioxane: 91% vs. DCM: 0%) and validate purity via HPLC .

Q. How can researchers structurally characterize this compound derivatives?

- Methodological Answer : Use a combination of:

Spectroscopic Techniques : NMR (¹H/¹³C) to confirm regiochemistry and substituent positions.

X-ray Crystallography : Resolve bond angles and ring conformations (e.g., Cambridge Structural Database depositions) .

Mass Spectrometry : High-resolution MS (HRMS) to verify molecular formulas.

Advanced Research Questions

Q. What computational strategies predict the reactivity of this compound in heterocyclic reactions?

- Methodological Answer : Combine:

Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to identify nucleophilic/electrophilic sites .

Molecular Docking : Simulate interactions with biological targets (e.g., enzymes) to assess bioactivity .

Machine Learning : Train models on existing reaction databases (e.g., SciFinder) to predict novel derivatives .

Q. How can contradictions in toxicity data for this compound be resolved?

- Methodological Answer : Follow the EPA’s systematic review framework:

Data Quality Assessment : Apply predefined criteria (e.g., reliability, relevance) to prioritize peer-reviewed studies .

Weight-of-Evidence Analysis : Resolve discrepancies by evaluating study design (e.g., in vitro vs. in vivo models) .

Meta-Analysis : Pool data from multiple sources to identify trends (e.g., dose-response relationships) .

Q. What mechanistic insights explain the environmental persistence of this compound?

- Methodological Answer : Investigate using:

Fate and Transport Modeling : Predict degradation pathways (e.g., hydrolysis vs. photolysis) using EPI Suite .

Isotopic Labeling : Trace breakdown products in aquatic systems via ¹⁴C-labeled analogs .

Advanced Oxidation Processes (AOPs) : Test UV/H₂O₂ or ozone treatments for mineralization efficiency .

Data Management & Literature Review

Q. What strategies ensure comprehensive literature reviews for this compound research?

- Methodological Answer : Adopt EPA’s structured approach:

Database Selection : Use Web of Science, PubMed, and ECOTOX for peer-reviewed and gray literature .

Search Strings : Combine terms (e.g., “this compound” AND “synthesis” NOT “patent”) with Boolean operators .

Quality Screening : Apply tiered criteria (e.g., relevance to human health, mechanistic detail) .

Tables for Key Data

| Synthetic Solvent Effects on Yield |

|---|

| Solvent |

| --------------- |

| 1,4-Dioxane |

| H₂O |

| Toluene |

| DCM |

| EPA Data Quality Criteria |

|---|

| Criterion |

| -------------------- |

| Reliability |

| Relevance |

| Transparency |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.